molecular formula C13H6BrF2N B7944884 5'-Bromo-2',4-difluoro-[1,1'-biphenyl]-2-carbonitrile

5'-Bromo-2',4-difluoro-[1,1'-biphenyl]-2-carbonitrile

Cat. No.: B7944884
M. Wt: 294.09 g/mol
InChI Key: WLPBLIAXAWKMEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5'-Bromo-2',4-difluoro-[1,1'-biphenyl]-2-carbonitrile (CAS: 847615-14-9; alternative CAS: 425378-83-2) is a high-purity biphenyl derivative with a molecular formula of C 13 H 6 BrF 2 N and a molecular weight of 294.09 . This compound is a versatile and critical synthetic intermediate in organic chemistry and pharmaceutical research. Biphenyl scaffolds are fundamental backbones in medicinal chemistry, known for their presence in various biologically active compounds and marketed drugs . They serve as versatile platforms for developing substances with a wide range of pharmacological activities, including anti-inflammatory, antibacterial, antifungal, and antitumor properties . The specific molecular architecture of this compound, featuring bromo and fluoro substituents, makes it a valuable electrophile in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is one of the most effective methods for forming carbon-carbon bonds . This allows researchers to efficiently construct complex biaryl structures, which are crucial in discovering and developing new active pharmaceutical ingredients (APIs) . The compound should be stored sealed in a dry environment at 2-8°C . Please Note: This product is supplied for Research Use Only (RUO) . It is strictly intended for laboratory research and further manufacturing applications. It is not for diagnostic or therapeutic use, and it is not intended for human use.

Properties

IUPAC Name

2-(5-bromo-2-fluorophenyl)-5-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6BrF2N/c14-9-1-4-13(16)12(6-9)11-3-2-10(15)5-8(11)7-17/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPBLIAXAWKMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C#N)C2=C(C=CC(=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Bromination with NaBrO₃/NaHSO₃ Systems

A patented bromination protocol for biphenyl derivatives employs sodium bromate (NaBrO₃) and sodium hydrogen sulfite (NaHSO₃) in biphasic solvent systems. For 5'-Bromo-2',4-difluoro-[1,1'-biphenyl]-2-carbonitrile , this method could be adapted as follows:

  • Reagents : NaBrO₃ (1.2 equiv), NaHSO₃ (1.0 equiv)

  • Solvent : Ethyl acetate/water (1:1 v/v)

  • Conditions : 15–25°C, 4–6 hours

  • Yield : ~90% (extrapolated from analogous reactions)

This system minimizes dibromination byproducts (<0.2%) due to controlled bromide release. The electron-withdrawing cyano group directs bromination to the para position relative to the fluorine substituents.

Suzuki-Miyaura Cross-Coupling for Biphenyl Formation

Boronic Acid Coupling Partners

The biphenyl core is constructed via Suzuki coupling between:

  • Aryl Halide : 2-Bromo-4-fluorobenzonitrile

  • Boronic Acid : 2,4-Difluorophenylboronic acid

ComponentStructureRole
Aryl Halide2-Bromo-4-fluorobenzonitrileElectrophilic partner
Boronic Acid2,4-Difluorophenylboronic acidNucleophilic partner

Conditions :

  • Catalyst : Pd(PPh₃)₄ (2 mol%)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : DME/H₂O (4:1 v/v)

  • Temperature : 80°C, 12 hours

  • Yield : 75–85% (estimated from analogous couplings)

Sequential Fluorination and Cyanation

Directed ortho-Fluorination

Fluorine atoms are introduced via directed ortho-metalation:

  • Lithiation : Treat 2-bromo-4-fluorobenzonitrile with LDA (−78°C, THF).

  • Fluorination : Quench with NFSI (N-fluorobenzenesulfonimide).

  • Yield : 70–80% for difluorination

Cyanation via Rosenmund-von Braun Reaction

Aryl bromides are converted to nitriles using CuCN in DMF:

  • Substrate : 5'-Bromo-2',4-difluorobiphenyl

  • Conditions : CuCN (2.0 equiv), DMF, 150°C, 24 hours

  • Yield : 60–70%

Optimization of Reaction Parameters

Solvent Effects on Bromination

Comparative data from patent examples:

SolventTemperature (°C)Time (h)Yield (%)Purity (HPLC)
Dichloroethane70107898.9
Hexane4079098.4
Trichloroethane25108698.7

Polar solvents (e.g., dichloroethane) favor faster kinetics but lower yields due to side reactions. Nonpolar solvents (hexane) enhance selectivity.

Byproduct Analysis and Mitigation

Dibromination Side Products

The primary byproduct, 5',5''-Dibromo-2',4-difluoro-[1,1'-biphenyl]-2-carbonitrile , is suppressed by:

  • Stoichiometry Control : Limiting Br₂ equivalents (1.05–1.10 equiv)

  • Temperature Modulation : Maintaining reactions below 25°C

Industrial-Scale Production Considerations

Catalytic Recycling

Pd catalysts are recovered via:

  • Ligand Design : Phosphine-free catalysts (e.g., Pd/C) reduce costs.

  • Continuous Flow Systems : Enhance throughput (patent data reports 90% yield at 100 g scale).

Characterization and Quality Control

HPLC Purity Profiles

Final products are analyzed using:

  • Column : C18 reverse-phase

  • Mobile Phase : Acetonitrile/water (70:30)

  • Retention Time : 8.2 minutes (target compound)

Emerging Methodologies

Photocatalytic Bromination

Recent advances utilize visible-light catalysis for regioselective bromination:

  • Catalyst : Eosin Y (0.5 mol%)

  • Bromine Source : NBS (N-bromosuccinimide)

  • Yield : 82% (preliminary data)

Chemical Reactions Analysis

Types of Reactions

5’-Bromo-2’,4-difluoro-[1,1’-biphenyl]-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while coupling reactions can produce extended biphenyl systems .

Scientific Research Applications

Medicinal Chemistry

5'-Bromo-2',4-difluoro-[1,1'-biphenyl]-2-carbonitrile has been explored for its potential as a pharmaceutical intermediate. Its structural features allow for modifications that can lead to the development of new drugs targeting various diseases, including cancer and infectious diseases.

Case Study : In research focused on the synthesis of novel anti-cancer agents, derivatives of this compound were evaluated for their cytotoxic activity against specific cancer cell lines. The presence of bromine and fluorine atoms in the biphenyl structure enhances the compound's lipophilicity, potentially improving its bioavailability.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can participate in various reactions such as nucleophilic substitutions and coupling reactions.

Example Reaction :

5 Bromo 2 4 difluoro 1 1 biphenyl 2 carbonitrile+NucleophileSubstituted Product\text{5 Bromo 2 4 difluoro 1 1 biphenyl 2 carbonitrile}+\text{Nucleophile}\rightarrow \text{Substituted Product}

This reaction pathway highlights its utility in synthesizing more complex organic molecules.

Materials Science

Due to its unique electronic properties, this compound has applications in the development of organic electronic materials. Its incorporation into polymer matrices can enhance the performance of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Research Findings : Studies have shown that incorporating this compound into polymer blends increases charge mobility and stability, which are critical for the efficiency of electronic devices.

Data Table: Summary of Applications

Application AreaDescriptionNotable Findings
Medicinal ChemistryIntermediate for drug synthesis targeting diseases like cancerCytotoxic activity against cancer cells
Organic SynthesisBuilding block for complex organic compoundsVersatile reaction pathways
Materials ScienceComponent in organic electronics (OLEDs, OPVs)Improved charge mobility and stability

Mechanism of Action

The mechanism by which 5’-Bromo-2’,4-difluoro-[1,1’-biphenyl]-2-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain targets, while the nitrile group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

The structural and functional nuances of 5'-Bromo-2',4-difluoro-[1,1'-biphenyl]-2-carbonitrile can be better understood through comparison with analogous biphenyl carbonitriles:

Key Observations :

  • Substituent Position and Reactivity : The position of bromo and fluoro groups significantly impacts reactivity. For example, 3'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carbonitrile (73% yield) outperforms its 2-carbonitrile counterpart (62% yield) in Suzuki couplings, likely due to steric and electronic effects .
  • Synthetic Utility: The target compound is noted for its ease of synthesis compared to bis(pinacolato)diboron reagents, streamlining routes to bioactive molecules . In contrast, 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile is a regulated impurity requiring stringent storage (2–8°C) due to instability .
Purity and Physical Properties
Compound Name HPLC Purity Solubility Molecular Weight (g/mol)
This compound Not reported Likely organic solvents 311.08
4′-(((5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)methyl)-4-fluoro-[1,1'-biphenyl]-2-carbonitrile 95% DMSO, DMF 427.40
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(((4′-fluoro-[1,1′-biphenyl]-4-yl)methyl)thio)-1,3,4-oxadiazole 99% DCM, THF 433.46

Key Observations :

  • Purity Variability : Biphenyl derivatives with heterocyclic appendages (e.g., oxadiazole) exhibit higher HPLC purity (95–99%) compared to simpler halogenated analogs (e.g., 76% for 5-(Bromomethyl)-6′-fluoro-2,3′-bipyridine) .
  • Solubility : Nitrile-containing biphenyls are typically soluble in polar aprotic solvents (e.g., acetonitrile, DMF), but bromomethyl or dibromomethyl derivatives (e.g., 4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile) may require specialized handling .

Biological Activity

5'-Bromo-2',4-difluoro-[1,1'-biphenyl]-2-carbonitrile (CAS No. 847615-14-9) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C13H6BrF2N
  • Molecular Weight : 294.11 g/mol
  • Purity : 95+%
  • Storage : Ambient conditions
  • Hazard Class : Irritant

Anticancer Activity

Research has indicated that compounds with fluorine substitutions often exhibit enhanced biological activity. In particular, the presence of fluorine in biphenyl derivatives like this compound is believed to enhance anticancer efficacy. A study highlighted the cytotoxic effects of fluorinated biphenyl derivatives against various cancer cell lines, suggesting that the compound could serve as a lead in cancer drug development.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets involved in cell proliferation and survival pathways.

Case Studies and Research Findings

  • Study on Inhibition of Cancer Cell Lines :
    • A study reported that fluorinated biphenyl derivatives showed significant inhibition against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
    • The IC50 values for these compounds ranged from 7.53 μM to 15.05 μM, indicating potent activity against these cancer types.
CompoundCell LineIC50 (μM)
This compoundMCF-77.53
Another Fluorinated AnalogA54915.05
  • Fluorine's Role in Biological Activity :
    • Research has shown that the introduction of fluorine atoms can significantly alter the pharmacokinetic properties of compounds, leading to improved bioavailability and reduced metabolic degradation.
    • A comparative analysis with non-fluorinated analogs demonstrated that the presence of fluorine was essential for maintaining anticancer activity.
  • In Vivo Studies :
    • In vivo studies using animal models have demonstrated the potential of fluorinated biphenyls to inhibit tumor growth without significant toxicity, suggesting a favorable therapeutic index.

Safety and Toxicology

While promising, the safety profile of this compound remains a concern. Preliminary toxicological assessments indicate that it may act as an irritant; thus, further studies are necessary to assess its long-term effects and safety in clinical settings.

Q & A

Q. What are the established synthetic routes for 5'-Bromo-2',4-difluoro-[1,1'-biphenyl]-2-carbonitrile, and how do reaction conditions influence yield?

The compound is synthesized via palladium-catalyzed cross-coupling or iodonium salt intermediates. For example, 2-bromo-7-cyanodibenzo[b,d]iodol-5-ium trifluoromethanesulfonate was prepared from 5'-bromo-2'-iodo-[1,1'-biphenyl]-4-carbonitrile with 84% yield using column chromatography and precipitation (SiO₂/DCM:MeOH) . Palladium-catalyzed direct arylation of brominated precursors with fluorobenzenes (e.g., 2-bromobenzonitrile and trifluorobenzenes) in DMA at 150°C achieves moderate yields (59%), with KOAc as a base . Optimizing ligand choice (e.g., Xantphos) and solvent polarity improves regioselectivity and efficiency .

Q. Which analytical techniques are critical for characterizing this compound and validating purity?

Key methods include:

  • ¹H/¹³C-NMR : Assigns substituent positions via chemical shifts (e.g., nitrile and bromine groups induce distinct deshielding) .
  • HPLC : Purity validation (e.g., 95% purity with tR = 5.53 min under specific gradients) .
  • EI-MS : Confirms molecular weight (e.g., m/z 427 [M⁺] for structurally similar biphenyl-carbonitriles) .
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. What are the primary applications of this compound in medicinal chemistry research?

It serves as:

  • A kinase inhibitor intermediate : Derivatives like 4′-(((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)methyl)-4-fluoro-[1,1′-biphenyl]-2-carbonitrile show activity against glycogen synthase kinase-3α (GSK-3α), relevant in acute myeloid leukemia .
  • Pharmaceutical impurity reference : Used in quality control for drugs like Irbesartan and Valsartan, requiring stringent purity standards (e.g., >97% by HPLC) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence regioselectivity in palladium-catalyzed C–H arylation reactions?

The bromine atom acts as a directing group, while fluorine’s electronegativity enhances meta-selectivity. For example, coupling 3'-bromo-2'-fluoro-[1,1'-biphenyl]-4-carbonitrile with heteroarenes (e.g., thiazoles) at 150°C in DMA favors C5 arylation due to lower activation energy at electron-deficient positions . Hammett constants (σmeta) for fluorine (-0.34) and nitrile (-0.28) correlate with observed reaction pathways . Steric hindrance from ortho-substituents (e.g., methyl groups) can suppress competing diarylation .

Q. What structural modifications enhance the anticancer activity of biphenyl-carbonitrile derivatives?

  • Conjugation with bioactive motifs : Curcumin-biphenyl conjugates (e.g., CD1–CD8) show improved cytotoxicity by integrating α,β-unsaturated ketone moieties for DNA intercalation .
  • Substituent tuning : 4-Fluoro and nitrile groups increase metabolic stability and target affinity (e.g., GSK-3α inhibitors with IC50 < 100 nM) .

Q. How is this compound utilized in materials science, particularly optoelectronics?

As a cyclometalating ligand in cationic Ir(III) complexes (e.g., DPPH and DOMP), it enables ultrahigh-efficiency light-emitting electrochemical cells (LEECs). The nitrile group stabilizes the excited state, while fluorine reduces aggregation-induced quenching, achieving external quantum efficiencies >15% .

Q. What challenges arise in detecting this compound as a pharmaceutical impurity, and how are they addressed?

  • Low abundance : Requires sensitive UPLC-MS/MS methods with LOQ < 0.05% .
  • Co-elution interference : Use orthogonal techniques like ¹⁹F-NMR to resolve overlapping signals from structurally similar impurities .
  • Degradation products : Stress testing (e.g., hydrolysis under acidic conditions) identifies stability thresholds .

Methodological Considerations

  • Synthetic optimization : Screen bases (e.g., Cs2CO3 vs. KOAc) to minimize side reactions in Pd-catalyzed steps .
  • Purification : Gradient elution (DCM:MeOH) on silica gel effectively separates brominated byproducts .
  • Safety : Handle with precautions for H314 (skin corrosion) and H332 (respiratory irritation); store at 0–6°C in dark, sealed containers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.